molecular formula C21H19NO4S B2781142 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one CAS No. 307341-92-0

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one

Cat. No. B2781142
CAS RN: 307341-92-0
M. Wt: 381.45
InChI Key: RKDPFKVYMHDABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one, also known as FNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and physiological effects:
3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In animal models of inflammation, 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In animal models of tumor growth, 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has also been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one limitation of using 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one. One area of research is the development of new drugs based on the structure of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one, which could potentially lead to the discovery of new treatments for inflammatory and cancerous diseases. Another area of research is the investigation of the mechanism of action of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one, which could provide insights into the underlying biological processes that are involved in inflammation and tumor growth. Additionally, the study of the physicochemical properties of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one involves the reaction of 4-nitrobenzaldehyde with p-tolylacetic acid to form an intermediate compound, which is then reacted with furan-2-carbaldehyde in the presence of thionyl chloride and triethylamine to yield 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one. The reaction is carried out under reflux conditions and the product is purified using column chromatography.

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In organic synthesis, 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been used as a reagent for the preparation of other compounds. In materials science, 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-15-4-6-16(7-5-15)20(23)13-21(27-14-19-3-2-12-26-19)17-8-10-18(11-9-17)22(24)25/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDPFKVYMHDABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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